2-(1-Bicyclo[1.1.1]pentanyl)aniline
Description
2-(1-Bicyclo[1.1.1]pentanyl)aniline is a bicyclopentane-functionalized aniline derivative characterized by a rigid [1.1.1]bicyclopentane scaffold fused to an aromatic aniline group. This structure combines the electronic effects of the aromatic amine with the steric and conformational constraints of the bicyclo[1.1.1]pentane moiety, making it valuable in medicinal chemistry for enhancing metabolic stability and binding affinity in drug candidates .
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-10-4-2-1-3-9(10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBLCBCMUZNSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Drug Design and Development
- Bioisosteric Replacement : The bicyclo[1.1.1]pentane structure has been shown to replace para-substituted phenyl rings in several drug candidates without compromising biological activity. For instance, replacing the fluorophenyl ring in the γ-secretase inhibitor BMS-708163 with a bicyclo[1.1.1]pentane led to enhanced oral absorption and metabolic stability in vivo .
- Improved Pharmacokinetics : Studies indicate that compounds featuring the bicyclo[1.1.1]pentane motif exhibit favorable pharmacokinetic profiles, including lower clearance rates and longer half-lives, making them suitable for oral dosing regimens .
- Case Study - IDO1 Inhibitors : Research has demonstrated that substituting the central phenyl ring with a bicyclo[1.1.1]pentane significantly enhances the potency and selectivity of IDO1 inhibitors, crucial for cancer therapy. The modified compounds show reduced susceptibility to metabolic degradation, thereby improving their therapeutic efficacy .
Anti-inflammatory Agents
- Lipoxin Mimics : Bicyclo[1.1.1]pentanes have been utilized in the synthesis of lipoxin A4 mimetics, which are vital in regulating inflammation resolution. One such compound demonstrated high anti-inflammatory activity by significantly reducing pro-inflammatory cytokines in human monocyte cell lines .
Synthetic Applications
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)aniline and similar compounds leverages innovative methodologies that ensure broad substrate scope and functional group tolerance:
- Atom-Transfer Radical Addition : This technique allows for the creation of highly functionalized BCPs under mild conditions, facilitating their integration into biologically relevant targets such as peptides and nucleosides .
- Modular Synthesis Approaches : Recent advancements include modular synthetic strategies that enable rapid access to BCP-containing compounds, enhancing efficiency in drug discovery processes .
Data Table: Comparative Analysis of BCP Applications
| Application Area | Traditional Compounds | BCP-Modified Compounds | Benefits |
|---|---|---|---|
| Drug Design | Phenyl-containing | Bicyclo[1.1.1]pentane | Improved metabolic stability |
| Pharmacokinetics | High clearance | Low clearance | Longer half-life |
| Anti-inflammatory Agents | Conventional mimetics | BCP mimetics | Enhanced anti-inflammatory activity |
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key bicyclo[1.1.1]pentane derivatives and their distinctions from 2-(1-bicyclo[1.1.1]pentanyl)aniline:
Key Observations :
Comparison :
Physicochemical Properties
While direct data for the target compound are unavailable, trends from analogues suggest:
- Stability : The rigid bicyclopentane core enhances thermal and oxidative stability compared to flexible aliphatic chains .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 2-(1-bicyclo[1.1.1]pentanyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling of bicyclo[1.1.1]pentanyl alcohols (BCP-OH) with aryl halides. Key steps include:
- Catalyst selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
- Base optimization : KOtBu or Cs₂CO₃ are critical for C-C activation and chemoselectivity.
- Temperature control : Reactions typically proceed at 80–100°C in THF or dioxane.
- Substrate scope : Halides (e.g., aryl bromides) and BCP-OH derivatives (e.g., methyl esters) are compatible .
- Characterization : Post-synthesis, confirm structure via H/C NMR (ring strain-induced shifts) and LC-MS (molecular ion peak at m/z ~203).
Q. How do spacer groups influence the acidity and reactivity of bicyclo[1.1.1]pentanyl derivatives?
- Methodological Answer : Spacer groups (e.g., methyl esters, hydroxyl) alter charge and spin distribution in the conjugate base. For example:
- Electron-withdrawing groups : Enhance acidity by delocalizing spin density (e.g., Meldrum’s acid derivatives show RED-shifts in deprotonation).
- Hydroxyl substituents : Reduce acidity due to hydrogen bonding, requiring stronger bases for deprotonation.
- Experimental validation : Use UV-vis spectroscopy to track deprotonation kinetics and DFT calculations to map spin density .
Advanced Research Questions
Q. What mechanistic insights explain the palladium-catalyzed C-C activation of bicyclo[1.1.1]pentanyl alcohols?
- Methodological Answer : The reaction involves strain-release-driven C-C bond cleavage. Key steps:
- Oxidative addition : Pd(0) inserts into the BCP-OH C-C bond, forming a Pd(II) intermediate.
- Base-mediated activation : KOtBu abstracts a proton, triggering ring-opening to generate a cyclobutanone or β,γ-enone intermediate.
- Computational validation : DFT studies show the transition state energy is lowered by electron-donating substituents on the BCP ring .
Q. How can computational methods resolve contradictions between experimental and theoretical acidity values for bicyclo[1.1.1]pentanyl derivatives?
- Methodological Answer : Discrepancies arise from solvent effects or incomplete spin delocalization in DFT models. To address this:
- Solvent correction : Apply COSMO-RS or SMD solvation models to adjust pKa calculations.
- Spin density analysis : Use NBO (Natural Bond Orbital) analysis to identify unaccounted resonance structures.
- Case study : Meldrum’s BCP radical showed zero RED-shift experimentally but predicted delocalization in DFT; this was resolved by including explicit solvent molecules .
Q. What strategies enable selective functionalization of the aniline moiety without disrupting the bicyclo[1.1.1]pentane core?
- Methodological Answer :
- Protection-deprotection : Protect the -NH₂ group with Boc (tert-butoxycarbonyl) before ring functionalization.
- Mild conditions : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry on the aniline.
- Monitoring : Track reaction progress via in-situ IR spectroscopy to avoid over-functionalization .
Data Analysis and Optimization
Q. How can researchers design experiments to distinguish between competing reaction pathways in bicyclo[1.1.1]pentanyl systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
